BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chloro-6-phenoxypyrazine CAS number and
structure

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Chloro-6-phenoxypyrazine
CAS No.: 64383-29-5
Cat. No.: B1365962
Get Quote
. J

Technical Monograph: 2-Chloro-6-
phenoxypyrazine

Core ldentity & Synthetic Utility in Drug Discovery

Identity & Physicochemical Profile[1][2][3][4][5]

2-Chloro-6-phenoxypyrazine is a bifunctionalized pyrazine scaffold characterized by the
presence of an electron-withdrawing chlorine atom and an electron-donating phenoxy group
positioned meta to each other relative to the pyrazine nitrogen axis (positions 2 and 6). This
specific substitution pattern renders the molecule highly valuable for Structure-Activity
Relationship (SAR) exploration, particularly in the development of kinase inhibitors and GPCR
ligands.

Key Identifiers
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Parameter Detail

Chemical Name 2-Chloro-6-phenoxypyrazine
CAS Number 64383-29-5

Molecular Formula C10H7CIN20

Molecular Weight 206.63 g/mol

SMILES Clclnc(Oc2cccec2)enl

Unique identifier derived from structure (e.g.,

InChl Key
generated from SMILES)
Appearance Off-white to pale yellow solid (typical)
- Soluble in DMSO, DMF, DCM; sparingly soluble
Solubility

in water

Structural Analysis & Reactivity[1][6]

The chemical behavior of 2-chloro-6-phenoxypyrazine is defined by the interplay between the
pyrazine ring's electron-deficient nature and its substituents.

o Pyrazine Core: The 1,4-diazine ring is inherently electron-deficient, making it susceptible to
Nucleophilic Aromatic Substitution (SNAr).

e C2-Chlorine: This is the primary "warhead" for further functionalization. The chlorine atom
acts as a good leaving group, activated by the adjacent nitrogen (N1) and the para-nitrogen
(N4).

o C6-Phenoxy Group: The phenoxy ether linkage is relatively stable under standard SNAr
conditions used to displace the chlorine. However, it introduces steric bulk and lipophilicity,
which can influence binding affinity in biological targets.

Electronic Activation Diagram (DOT)

The following diagram illustrates the activation of the C2 position for nucleophilic attack, driven
by the inductive effects of the ring nitrogens.
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Figure 1: Reaction pathway for the synthesis of 2-chloro-6-phenoxypyrazine via SNAr
mechanism.

Synthesis & Manufacturing Protocol

The synthesis of 2-chloro-6-phenoxypyrazine is typically achieved through a controlled
Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 2,6-dichloropyrazine,
possesses two chemically equivalent electrophilic sites. The challenge lies in achieving mono-
substitution while preventing the formation of the bis-phenoxy byproduct.

Optimized Experimental Protocol

Objective: Selective synthesis of 2-chloro-6-phenoxypyrazine from 2,6-dichloropyrazine.

Reagents:

Substrate: 2,6-Dichloropyrazine (1.0 equiv)

Nucleophile: Phenol (0.95 - 1.0 equiv)

Base: Potassium Carbonate (K2CO3) (1.2 equiv) or Sodium Hydride (NaH) for faster kinetics.

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:
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e Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
2,6-dichloropyrazine (1.0 eq) in anhydrous DMF (0.2 M concentration).

» Nucleophile Activation: In a separate vessel, treat Phenol (1.0 eq) with K2COs (1.2 eq) in
DMF for 15 minutes at room temperature to generate the phenoxide species in situ.

» Controlled Addition: Slowly add the phenoxide solution to the 2,6-dichloropyrazine solution
dropwise over 30 minutes. Note: Keeping the electrophile in excess during addition
minimizes bis-substitution.

o Reaction: Stir the mixture at 60—80°C. Monitor via TLC or LC-MS. The reaction typically
reaches completion within 2—4 hours.

e Quench & Workup: Pour the reaction mixture into ice-cold water. The product often
precipitates as a solid.

« Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry
over MgSOa, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc
gradient) to remove unreacted starting material and trace bis-phenoxy byproducts.

Yield Optimization Table

Variable Condition Outcome
Stoichiometry 1:1 (SM:Phenol) High yield of mono-product.
o Significant formation of 2,6-

Stoichiometry 1:2 (SM:Phenol) ) )

diphenoxypyrazine.

Increased byproduct formation;
Temperature >100°C )

degradation.

Excellent solubility; promotes
Solvent DMF

SNAr.

Applications in Drug Discovery

2-Chloro-6-phenoxypyrazine serves as a versatile "scaffold hopping"” intermediate. In
medicinal chemistry, the pyrazine ring is often used as a bioisostere for pyridine or benzene
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rings to improve metabolic stability or solubility.

Kinase Inhibitor Development

The chlorine at position 2 is readily displaceable by amines (via Buchwald-Hartwig amination or
SNAr) to attach hinge-binding motifs. The phenoxy group at position 6 extends into the
hydrophobic back-pocket of the kinase ATP-binding site, providing selectivity.

Heterocyclic Library Generation

This compound is a precursor for:
o Suzuki-Miyaura Coupling: Replacing the Cl with aryl/heteroaryl groups.

e Sonogashira Coupling: Introducing alkynes for rigid linker systems.

Functionalization Workflow (DOT)

2-Chloro-6-phenoxypyrazine
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Figure 2: Divergent synthesis pathways utilizing the chloro-handle for library generation.

Safety & Handling

As a halogenated heterocycle, 2-chloro-6-phenoxypyrazine requires standard laboratory
safety precautions.

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
hydrolysis over long periods, although pyrazines are generally stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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inhibitor with potent antitumor activity in preclinical assays - PubMed
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of : Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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